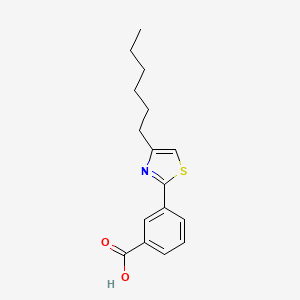

3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid

Beschreibung

3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold linked to a 1,3-thiazole ring substituted with a hexyl group at position 2. Benzoic acid derivatives are widely studied for pharmaceutical applications, including enzyme inhibition and receptor modulation. The hexyl substituent distinguishes this compound from simpler thiazole-benzoic acid analogs, offering unique physicochemical and pharmacological properties .

Eigenschaften

IUPAC Name |

3-(4-hexyl-1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-3-4-5-9-14-11-20-15(17-14)12-7-6-8-13(10-12)16(18)19/h6-8,10-11H,2-5,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICAXHKNDHIXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound is structurally related to several thiazole-containing benzoic acid derivatives, differing primarily in substituents on the thiazole ring or benzoic acid moiety. Key analogs include:

Key Observations :

- Hexyl vs. Methyl/Chlorophenyl : The hexyl group in 3-(4-Hexyl-1,3-thiazol-2-yl)benzoic acid significantly increases lipophilicity (predicted logP > 4) compared to methyl (logP ~2.5) or chlorophenyl (logP ~3.8) analogs, favoring membrane permeability but reducing aqueous solubility .

- Bioactivity : Chlorophenyl-substituted analogs (e.g., 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid) exhibit enhanced antimicrobial and enzyme-inhibitory activities due to electron-withdrawing effects, while the hexyl derivative may optimize pharmacokinetic profiles for central nervous system (CNS) targets .

Physicochemical Properties

- Solubility : Hexyl substitution reduces water solubility (<0.1 mg/mL predicted) compared to unsubstituted (1–5 mg/mL) or methyl analogs (2–10 mg/mL). This necessitates formulation strategies like micellar encapsulation .

- Thermal Stability : Thiazole-benzoic acids generally exhibit high thermal stability (decomposition >250°C), with hexyl derivatives showing marginally lower melting points (~120–130°C) due to reduced crystallinity .

Table 1: Comparative Analysis of Selected Thiazole-Benzoic Acid Derivatives

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.